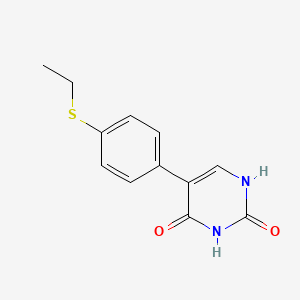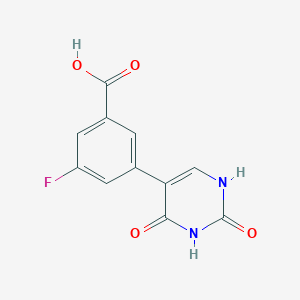
5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-DCP-DHP-95%) is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that is composed of two rings of atoms and has a molecular weight of 297.72 g/mol. 5-DCP-DHP-95% has been used in a number of studies to investigate its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-DCP-DHP-95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purine nucleotides. It has also been used as an inhibitor of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide. In addition, 5-DCP-DHP-95% has been used to study the effects of oxidative stress on cell viability and to investigate the role of nitric oxide in inflammation.
Mecanismo De Acción
The mechanism of action of 5-DCP-DHP-95% is not fully understood. However, it is believed to act as an inhibitor of DHFR and iNOS. By inhibiting these enzymes, 5-DCP-DHP-95% can block the synthesis of purine nucleotides and nitric oxide, respectively. In addition, 5-DCP-DHP-95% has been shown to induce oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DCP-DHP-95% are not fully understood. However, it has been shown to inhibit the synthesis of purine nucleotides and nitric oxide. In addition, 5-DCP-DHP-95% has been shown to induce oxidative stress, which can lead to cell death. It has also been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-DCP-DHP-95% in laboratory experiments is its availability and ease of use. It is a commercially available compound and can be easily synthesized in the laboratory. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-DCP-DHP-95% in laboratory experiments. It is not soluble in water and must be dissolved in a suitable solvent before use. In addition, it can be toxic at high concentrations and must be handled with caution.
Direcciones Futuras
The potential future directions for 5-DCP-DHP-95% include further investigation into its biochemical and physiological effects, exploration of its potential therapeutic applications, and development of new synthesis methods. In addition, further research into the mechanism of action of 5-DCP-DHP-95% could lead to a better understanding of its effects and potential therapeutic applications. Finally, further investigation into the potential toxic effects of 5-DCP-DHP-95% could lead to improved safety protocols for laboratory use.
Métodos De Síntesis
5-DCP-DHP-95% can be synthesized from 5-chloro-2,4-dihydroxy-pyrimidine (5-CDHP) and 2,4-dichlorophenol (2,4-DCP). The synthesis of 5-DCP-DHP-95% involves the condensation of 5-CDHP and 2,4-DCP in an aqueous solution at a temperature of 80°C. The reaction is catalyzed by an acid catalyst, such as hydrochloric acid. The reaction is complete in approximately 3-4 hours and yields a 95% pure product.
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(8(12)3-5)7-4-13-10(16)14-9(7)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWAIWCCCPOXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)



![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)




![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385803.png)
